Sulfonyloxydihydroxyphenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38339-04-7 |
|---|---|
Molecular Formula |
C8H8O7S |
Molecular Weight |
248.21 g/mol |
IUPAC Name |
2-(3-hydroxy-4-sulfooxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8O7S/c9-6-3-5(4-8(10)11)1-2-7(6)15-16(12,13)14/h1-3,9H,4H2,(H,10,11)(H,12,13,14) |
InChI Key |
ZQTJTTSZJNFQGJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CC(=O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)O)OS(=O)(=O)O |
Other CAS No. |
38339-04-7 |
Synonyms |
sulfonyloxydihydroxyphenylacetic acid |
Origin of Product |
United States |
Biochemical and Metabolic Significance of Sulfonyloxydihydroxyphenylacetic Acid
Occurrence and Distribution in Biological Systems
Sulfonyloxydihydroxyphenylacetic acid, also known as 3,4-dihydroxyphenylacetic acid sulfate (B86663) (DOPAC-S), is a notable metabolite found within various biological systems, primarily as a product of dopamine (B1211576) metabolism. Its presence is particularly significant in the central nervous system and can be detected in plasma, reflecting the metabolic activity within dopaminergic neurons.
Endogenous Formation and Metabolome Integration
This compound is formed endogenously through the sulfation of its precursor, 3,4-dihydroxyphenylacetic acid (DOPAC). hmdb.canih.gov DOPAC itself is a key metabolite of the neurotransmitter dopamine, formed via the action of monoamine oxidase (MAO). caymanchem.comwikipedia.org The subsequent sulfation of DOPAC integrates it into the broader metabolome as a downstream product of catecholamine metabolism. Studies in rats have demonstrated that sulfated DOPAC in plasma can serve as an indicator of central dopamine function. nih.govnih.gov For instance, stimulation of central dopamine metabolism leads to an increase in plasma levels of DOPAC sulfate, while peripheral inhibition of MAO decreases free DOPAC levels without significantly affecting the sulfated form. nih.gov This suggests that plasma DOPAC sulfate is primarily derived from central dopaminergic neurons. nih.gov
Precursor-Product Relationships within Metabolic Networks
The metabolic pathway leading to this compound is well-defined within the context of dopamine degradation. The primary precursor is 3,4-dihydroxyphenylacetic acid (DOPAC). hmdb.ca The metabolic network can be summarized as follows:
Dopamine , a crucial neurotransmitter, is metabolized by monoamine oxidase (MAO) to produce 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) . hmdb.ca
DOPAL is then converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH) . hmdb.ca
Finally, DOPAC undergoes sulfoconjugation to form This compound . hmdb.ca
This places this compound as a terminal metabolite in this specific branch of the dopamine catabolic pathway.
Below is an interactive data table summarizing the key molecules in this metabolic network.
| Molecule Name | Abbreviation | Role |
| Dopamine | DA | Neurotransmitter |
| 3,4-Dihydroxyphenylacetic acid | DOPAC | Precursor |
| This compound | DOPAC-S | Product |
Metabolic Pathways of Formation and Degradation
The formation of this compound is primarily achieved through sulfoconjugation, a major Phase II metabolic reaction.
Sulfoconjugation Pathways of Dihydroxyphenylacetic Acid
The addition of a sulfonate group to DOPAC is a critical step in its metabolism, increasing its water solubility and facilitating its excretion. This process, known as sulfation, is a significant pathway for the metabolism of DOPAC in the brain. nih.gov
Role of Specific Sulfotransferases
The enzyme responsible for the sulfation of DOPAC is sulfotransferase 1A3 (SULT1A3) . hmdb.canih.gov SULT1A3 is a member of the cytosolic sulfotransferase family and exhibits a high affinity for dopamine and its metabolites. nih.govnih.gov In primates, SULT1A3 plays a crucial role in the metabolism of catecholamines. nih.gov Interestingly, SULT1A3 can be induced by its own substrate, dopamine, suggesting a feedback mechanism to protect neuronal cells from dopamine-related toxicity. nih.govnih.gov While SULT1A1 shares a high degree of amino acid sequence identity with SULT1A3, it is SULT1A3 that demonstrates specific activity towards dopamine and its derivatives. nih.gov
Sulfate Donor Mechanisms
The universal sulfate donor for sulfoconjugation reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . The formation of this compound is dependent on the transfer of a sulfonate group from PAPS to the hydroxyl group of DOPAC, a reaction catalyzed by SULT1A3. hmdb.ca This enzymatic reaction results in the formation of the sulfated metabolite and 3'-phosphoadenosine-5'-phosphate (PAP).
The following table details the research findings on the formation of this compound.
| Finding | Organism/System | Key Enzyme | Significance | Reference |
| Sulfation is an important pathway for DOPAC metabolism in the brain. | Rat Brain | Not specified | Highlights the relevance of the sulfation pathway. | nih.gov |
| Plasma DOPAC sulfate is an indicator of central dopamine function. | Rat Plasma | Not specified | Demonstrates the utility of this metabolite as a biomarker. | nih.govnih.gov |
| SULT1A3 catalyzes the sulfation of DOPAC. | Human | SULT1A3 | Identifies the specific enzyme responsible for the reaction. | hmdb.canih.gov |
| Dopamine induces the expression of SULT1A3. | Neuronal Cells | SULT1A3 | Suggests a protective mechanism against dopamine toxicity. | nih.govnih.gov |
Aryl Sulfate Hydrolysis and Desulfation Pathways
The hydrolysis of aryl sulfates, a process known as desulfation, is a critical step in regulating the biological activity of sulfated compounds and preparing them for excretion. This reaction is catalyzed by a family of enzymes called sulfatases. For sulfated catecholamine metabolites like this compound (also known as 3,4-dihydroxyphenylacetic acid sulfate or DOPAC-S), the key enzymes involved are arylsulfatases (ARS).
Type I sulfatases, which include arylsulfatase A (ARSA) and arylsulfatase B (ARSB), catalyze the hydrolysis of sulfate esters through the cleavage of the S-O bond. nih.gov These enzymes are found within lysosomes, cellular organelles responsible for waste degradation. Research on human kidney arylsulfatases has demonstrated that both ARSA and ARSB can hydrolyze catecholamine sulfates, such as adrenaline 3-sulfate and noradrenaline 3-sulfate. nih.gov These enzymes exhibit Michaelis-Menten kinetics, indicating a specific substrate-enzyme interaction. nih.gov While direct studies on the hydrolysis of DOPAC-S are limited, the established activity of ARSA and ARSB on structurally similar catecholamine sulfates strongly suggests they are the primary enzymes responsible for the desulfation of this compound back to its precursor, 3,4-dihydroxyphenylacetic acid (DOPAC).
The general mechanism for enzyme-catalyzed aryl sulfate hydrolysis is consistent with an SN2 reaction at the sulfur atom. nih.gov The sulfatase enzyme utilizes a unique, post-translationally modified formylglycine (FGly) residue in its active site, which is essential for catalysis. nih.gov A deficiency in these enzymes can lead to the accumulation of sulfated compounds. For example, a deficiency in ARSA causes metachromatic leukodystrophy, a lysosomal storage disease characterized by the buildup of sulfatides. caymanchem.comnih.gov Similarly, a decline in ARSB activity leads to the accumulation of chondroitin (B13769445) 4-sulfate and dermatan sulfate. nih.gov This underscores the importance of sulfatase activity in maintaining metabolic balance.
| Enzyme | Location | Function | Relevance to this compound |
| Arylsulfatase A (ARSA) | Lysosomes | Hydrolysis of sulfate esters, including cerebroside sulfates and some catecholamine sulfates. nih.govcaymanchem.com | Likely responsible for the hydrolysis of this compound to 3,4-dihydroxyphenylacetic acid (DOPAC). |
| Arylsulfatase B (ARSB) | Lysosomes | Hydrolysis of sulfate groups from N-acetylgalactosamine 4-sulfate residues in glycosaminoglycans and some catecholamine sulfates. nih.govnih.gov | Likely contributes to the hydrolysis of this compound to DOPAC. |
Physiological Roles and Biological Contexts (Non-clinical)
This compound is intrinsically linked to the metabolic pathway of catecholamines, specifically the neurotransmitter dopamine. The precursor molecule, 3,4-dihydroxyphenylacetic acid (DOPAC), is a major neuronal metabolite of dopamine. wikipedia.orghmdb.ca Within dopaminergic neurons, dopamine that is not stored in vesicles can undergo oxidative deamination by the enzyme monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (DOPAL). hmdb.cayoutube.com This highly reactive aldehyde is then rapidly oxidized by aldehyde dehydrogenase (AD) to the more stable acidic metabolite, DOPAC. hmdb.cayoutube.com
The formation of DOPAC occurs primarily within the same cells that synthesize dopamine. nih.gov Subsequently, DOPAC can be released into the extracellular space and eventually enter circulation. nih.gov The process of sulfation, which attaches a sulfonate group to form this compound, is a phase II biotransformation reaction. This conjugation is catalyzed by sulfotransferase enzymes (SULTs), particularly the phenol-preferring SULT1A family. Research indicates that sulfation is a significant route for the metabolism of circulating dopamine and its metabolites. nih.gov
Crucially, studies in rats have shown that plasma levels of DOPAC sulfate are dependent on the functional state of dopaminergic neurons in specific brain regions. nih.gov Lesions of the striatum or mesolimbic structures (like the nucleus accumbens) lead to a selective reduction in plasma DOPAC sulfate, without affecting the levels of free, unconjugated DOPAC. nih.gov This finding suggests that plasma this compound can serve as an indicator of the activity within these key dopaminergic systems. Generally, sulfated catecholamines are considered end-products of metabolism, meaning they are not used for further synthesis of other catecholamines like noradrenaline. nih.gov
Metabolic Pathway from Dopamine to this compound
| Precursor | Enzyme | Intermediate | Enzyme | Product | Enzyme | Final Metabolite |
|---|
Beyond its role as a dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC) is classified as a dihydroxyphenylacetic acid, a subgroup of phenolic acids. nih.govnih.gov Phenolic acids are common in plants and are also produced by human gut microbiota from the metabolism of more complex polyphenols, such as flavonoids found in tea and citrus fruits. hmdb.ca Therefore, circulating DOPAC can have a dual origin: endogenous production from dopamine metabolism and formation by the gut microbiome from dietary precursors.
The sulfation of phenolic acids is a well-established detoxification and metabolic pathway. wikipedia.org During phase II metabolism, the addition of a sulfate group increases the water solubility of the phenolic acid, facilitating its excretion and generally reducing its biological activity. nih.gov Studies have shown that sulfated metabolites of various phenolic acids are found in human plasma following the consumption of polyphenol-rich foods. researchgate.net The transformation of phenolic acids via sulfation often leads to an inhibition of their antioxidant properties due to the blockage of the hydroxyl groups responsible for this activity. nih.gov
Therefore, the generation of this compound represents a convergence of two major metabolic systems: the centrally-driven metabolism of the neurotransmitter dopamine and the systemic (and gut-mediated) metabolism of dietary phenolic compounds.
The distribution of this compound is a reflection of its origins and metabolic fate. Evidence strongly points to its synthesis within the central nervous system, followed by transport into the periphery. Studies using microdialysis in rats show that its precursor, DOPAC, is found in both the cytosolic and extracellular compartments of dopaminergic brain regions like the striatum, with a significant portion residing in the extracellular space. nih.gov Research involving lesions in dopaminergic brain areas has confirmed that plasma DOPAC sulfate is largely derived from this central pool. nih.gov
While the precursor DOPAC is formed intraneuronally, the sulfation process to create this compound is primarily an extraneuronal event. The sulfotransferase enzymes responsible for this conjugation, such as SULT1A3, are abundant in tissues like the liver and the gastrointestinal tract. researchgate.net These tissues are major sites for the metabolism and detoxification of both endogenous compounds and xenobiotics from the diet. Circulating DOPAC, whether from the brain or the gut, is transported to these sites for sulfation.
Once formed, this compound circulates in the plasma. While detailed studies quantifying its concentration across a wide range of tissues are scarce, its presence in plasma is well-documented. nih.gov The high water solubility imparted by the sulfate group facilitates its transport in the blood and subsequent filtration by the kidneys for excretion in the urine. Therefore, this compound is primarily found in the brain (as its precursor DOPAC), plasma, liver, gut, and is ultimately cleared through the kidneys.
| Tissue / Compartment | Role in Metabolism of this compound | Relevant Findings |
| Brain (Striatum, Mesolimbic System) | Site of precursor (DOPAC) synthesis from dopamine. | Lesions in these areas reduce plasma DOPAC sulfate levels. nih.gov Two-thirds of DOPAC is found in the extracellular space, available for circulation. nih.gov |
| Plasma | Transport medium for both DOPAC and DOPAC sulfate. | DOPAC sulfate is a quantifiable component of plasma. nih.gov |
| Liver & Gastrointestinal Tissues | Primary sites of extraneuronal sulfation (DOPAC → DOPAC sulfate). | Sulphate conjugation is a key inactivation mechanism in these tissues, mediated by SULT enzymes. researchgate.net |
| Kidney | Excretion of the water-soluble DOPAC sulfate. | As a hydrophilic metabolite, it is readily filtered for elimination in urine. |
Enzymatic Mechanisms and Regulation Pertaining to Sulfonyloxydihydroxyphenylacetic Acid
Sulfotransferase Enzymes Catalyzing Formation
The biosynthesis of sulfonyloxydihydroxyphenylacetic acid involves the transfer of a sulfonate group to DOPAC, a reaction catalyzed by sulfotransferase (SULT) enzymes. youtube.com These enzymes are a key component of Phase II drug metabolism, responsible for the sulfation of a wide range of endogenous and xenobiotic compounds. nih.govyoutube.com
Characterization of Relevant Mammalian Sulfotransferases
In mammals, the sulfation of catecholamines and their metabolites, including DOPAC, is primarily carried out by specific cytosolic SULT isoforms. nih.govresearchgate.net Human sulfotransferase 1A3 (SULT1A3) is recognized for its high affinity for catecholamines and related substances. nih.gov SULT1A1 also contributes to this process, although it has a broader substrate specificity. nih.gov These enzymes are abundantly expressed in human tissues such as the liver, intestine, kidneys, and lungs, which are active sites for drug and metabolite processing. youtube.comnih.gov
Mammalian SULTs are typically stable as dimers and contain a highly conserved C-terminal dimerization domain. researchgate.netnih.gov Genetic variations, such as single nucleotide polymorphisms (SNPs), have been identified in SULT genes. nih.govnih.gov For instance, a specific SNP in SULT1A3 (Lys234Asn) has been shown to significantly reduce enzyme activity, which could lead to variations in catecholamine metabolism among different populations. nih.gov
Cofactor Requirements and Kinetics of Sulfation
The enzymatic sulfation of DOPAC is dependent on the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govwikipedia.org The SULT-catalyzed reaction involves the transfer of the sulfonate group (SO3) from PAPS to a hydroxyl group on the DOPAC molecule. youtube.comnih.gov
Substrate Specificity and Regioselectivity
SULT enzymes exhibit distinct substrate specificities. SULT1A3, for instance, shows a high affinity for dopamine (B1211576) and other catecholamines. nih.govnih.gov Studies on phenol (B47542) sulfotransferase (PST) activity in bovine brain microvessel endothelium have shown that catecholamine metabolites that are both deaminated and 3-O-methylated are excellent substrates. nih.gov In contrast, endogenous catecholamines like dopamine, norepinephrine, and epinephrine (B1671497) show little to no activity as substrates for this particular PST. nih.gov The affinity of PST from human Caco-2 cells for dopamine is significantly higher than for p-nitrophenol. nih.gov
The regioselectivity of sulfation, which determines which hydroxyl group on the catechol ring of DOPAC is sulfated, is a critical aspect of SULT activity. This specificity ensures the formation of a particular isomer of this compound, which can influence its subsequent biological activity and metabolism.
Arylsulfatase Enzymes Catalyzing Hydrolysis
The hydrolysis of this compound back to DOPAC and an inorganic sulfate (B86663) is catalyzed by arylsulfatase (ARS) enzymes (EC 3.1.6.1). wikipedia.orgacs.org This desulfation reaction is essential for regulating the levels of active catecholamine metabolites.
Characterization of Arylsulfatases from Diverse Biological Sources
Arylsulfatases are a widespread family of enzymes found in organisms ranging from bacteria to humans. acs.orgmdpi.com In humans, several arylsulfatases have been identified, including arylsulfatase A (ARSA), B (ARSB), and E (ARSE), each with specific functions and tissue localizations. wikipedia.orgwikipedia.orgnih.gov For instance, ARSA is a lysosomal enzyme, and its deficiency leads to the lysosomal storage disorder metachromatic leukodystrophy. wikipedia.orgnih.govnih.gov ARSE, on the other hand, is uniquely localized to the Golgi apparatus. nih.gov
Arylsulfatases have also been characterized from various microbial sources, such as Pseudomonas aeruginosa and Pseudoalteromonas atlantica. mdpi.comd-nb.info These microbial enzymes are often studied for their potential industrial and environmental applications, such as the desulfurization of polysaccharides. acs.org The properties of these enzymes, such as optimal pH and temperature, can vary depending on their source. For example, the arylsulfatase from P. aeruginosa has a maximum activity at 57°C and a pH of 8.9. d-nb.info
Catalytic Mechanisms of Aryl Sulfate Ester Cleavage
A remarkable feature of many arylsulfatases is the presence of a unique, post-translationally modified amino acid in their active site: Cα-formylglycine (FGly). pnas.orgnih.govacs.org This residue is generated from a conserved cysteine or serine and is crucial for catalytic activity. pnas.orgnih.govacs.org The absence of this modification renders the enzyme inactive, as seen in multiple sulfatase deficiency (MSD). pnas.org
The proposed catalytic mechanism involves the FGly residue. nih.gov In its hydrated, gem-diol form, one of the hydroxyl groups acts as a nucleophile, attacking the sulfur atom of the sulfate ester substrate in a transesterification reaction. nih.govebi.ac.uk This results in a covalent enzyme-sulfate intermediate. nih.gov The release of the sulfate group and regeneration of the aldehyde form of FGly is then facilitated by other active site residues, including a divalent metal ion (such as Mg2+ or Ca2+) and a network of hydrogen bonds that help to polarize the substrate and assist in general acid-base catalysis. nih.govnih.gov
Role of Arylsulfatases in Sulfur Cycling and Metabolism
Arylsulfatases are a class of enzymes that play a pivotal role in the global sulfur cycle and cellular metabolism by catalyzing the hydrolysis of aryl sulfate esters, such as this compound. nih.gov This reaction cleaves the O-S bond, releasing an aromatic alcohol and an inorganic sulfate molecule. This function is critical in various biological contexts, from nutrient acquisition in microorganisms to the regulation of signaling molecules in mammals. nih.govoup.com
In many microorganisms, including bacteria and fungi, arylsulfatases are essential for utilizing organosulfur compounds as a source of sulfur for growth, particularly when more readily available sulfur sources like inorganic sulfate are scarce. researchgate.netmanchester.ac.uk These enzymes allow organisms to scavenge sulfur from complex organic molecules present in their environment, such as decaying organic matter in soil. nih.govmanchester.ac.uk The expression of many bacterial arylsulfatases is consequently repressed in the presence of inorganic sulfate or cysteine, ensuring that the energetically more demanding pathway of organosulfur utilization is only activated when necessary. researchgate.netmanchester.ac.uk This regulation is often mediated by transcriptional regulators like the LysR-type regulator protein CysB. manchester.ac.uk
The arylsulfatases involved in this assimilatory process are part of a broader metabolic network that channels the liberated sulfate into the synthesis of essential sulfur-containing amino acids like cysteine and methionine. oup.com The initial step of this pathway involves the activation of sulfate to 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is the universal sulfate donor in most biological systems. oup.com
In mammals, arylsulfatases are not just involved in dietary sulfur acquisition but also in the metabolism and modulation of endogenous and xenobiotic compounds. nih.gov They can hydrolyze sulfated neurotransmitters, steroids, and other phenolic compounds, thereby altering their biological activity. nih.govnih.gov Most bacterial arylsulfatases are structurally related to human lysosomal sulfatases and feature a unique post-translationally modified active site residue, C-alpha-formylglycine (FGly), which is crucial for their catalytic activity. oup.combioscientifica.com
Table 1: Research Findings on Arylsulfatase Function
| Research Area | Key Findings | References |
|---|---|---|
| Microbial Sulfur Metabolism | Bacteria and fungi utilize arylsulfatases to hydrolyze aryl sulfate esters as a sulfur source for biosynthesis when inorganic sulfate is limited. | oup.comresearchgate.netmanchester.ac.uk |
| Enzyme Regulation | Arylsulfatase synthesis is often repressed by inorganic sulfate, cysteine, and methionine in microorganisms. | researchgate.net |
| Catalytic Mechanism | The active site of many arylsulfatases contains a catalytically essential formylglycine (FGly) residue generated via post-translational modification. | oup.combioscientifica.com |
| Environmental Role | Arylsulfatase activity in soil is a key component of the sulfur cycle, making sulfur from organic matter bioavailable for plants and microbes. | nih.govresearchgate.netresearchgate.net |
Enzymatic Regulation and Interplay
The biological impact of compounds like this compound is tightly controlled by the balance between sulfation and desulfation processes. This dynamic equilibrium is governed by the coordinated regulation of sulfotransferase and sulfatase enzymes and their precise localization within cells and tissues. nih.govnih.gov
Modulation of Sulfation and Desulfation Enzyme Activity
The activities of enzymes that add (sulfotransferases, SULTs) and remove (sulfatases) the sulfo group are modulated by several factors at the transcriptional and post-translational levels, as well as by substrate and cofactor availability.
Sulfation Regulation: The process of sulfation is primarily catalyzed by cytosolic sulfotransferases (SULTs). nih.gov The activity of these enzymes is critically dependent on the availability of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov The intracellular concentration of PAPS can be a rate-limiting factor for sulfation reactions, as the entire hepatic pool can be depleted in under a minute during high rates of sulfation, necessitating its rapid and constant regeneration. nih.gov The expression of SULT genes is also subject to regulation by various nuclear receptors and signaling pathways, allowing for tissue-specific and context-dependent modulation of sulfation capacity. nih.gov
Desulfation Regulation: The reverse reaction, desulfation, is catalyzed by sulfatases, including arylsulfatases. The regulation of these enzymes is crucial for reactivating sulfated molecules. For instance, the activity of steroid sulfatase (STS), which acts on sulfated steroids, can be increased by sulfatase-modifying factors (SUMFs) that generate the essential formylglycine catalytic residue from a cysteine. bioscientifica.com In microorganisms, the expression of arylsulfatase genes is commonly repressed by the end-product of the pathway, inorganic sulfate, and its downstream metabolites like cysteine. researchgate.netnih.gov In some bacteria, compounds like tyramine (B21549) have been observed to overcome this repression and enhance arylsulfatase synthesis. researchgate.netnih.gov
Table 2: Key Regulatory Factors for Sulfation and Desulfation
| Process | Enzyme Family | Key Regulatory Factors | References |
|---|---|---|---|
| Sulfation | Sulfotransferases (SULTs) | - Availability of PAPS (universal sulfate donor)- Transcriptional regulation of SULT genes | nih.govnih.gov |
| Desulfation | Sulfatases (e.g., Arylsulfatases) | - Post-translational activation (e.g., FGly formation)- Transcriptional repression by inorganic sulfate and cysteine (in microbes)- Induction by specific signaling molecules (e.g., tyramine) | researchgate.netbioscientifica.com |
Compartmentalization of Enzymatic Processes
The distinct subcellular and tissue-level locations of sulfation and desulfation enzymes create a sophisticated system for controlling the fate and activity of sulfated molecules. nih.govnih.gov
Sulfation is predominantly a cytosolic process. nih.gov Hydrophobic precursor molecules, such as phenols and steroids, enter the cell and are rendered water-soluble and generally inactive by the action of SULTs in the cytoplasm. nih.govbioscientifica.com This conjugation facilitates their transport in the circulatory system and prepares them for excretion. nih.gov
Once sulfated, compounds like this compound are hydrophilic and require active transport across cellular membranes. bioscientifica.com This is mediated by specific transmembrane proteins, such as organic anion-transporting polypeptides (OATPs), which facilitate the cellular uptake of sulfated molecules from circulation into target tissues. nih.govresearchgate.net
Desulfation occurs in different cellular compartments, allowing for the localized reactivation of conjugated molecules. For example, steroid sulfatase (STS) is primarily located in the endoplasmic reticulum, while other arylsulfatases may be found in lysosomes. nih.govfrontiersin.org This compartmentalization ensures that the release of the active, non-sulfated molecule occurs in a specific subcellular environment where it can interact with its receptors or be further metabolized. For instance, in the brain, the spatial distribution of sulfatases and sulfotransferases confines steroid activity to specific regions. frontiersin.org This interplay between cytosolic sulfation, membrane transport, and organelle-specific desulfation provides a precise mechanism for regulating the bioavailability of active compounds at the tissue and cellular level. nih.govnih.gov
Table 3: Cellular Location of Sulfation and Desulfation Processes
| Process | Primary Cellular Location | Key Enzymes/Transporters | Function | References |
|---|---|---|---|---|
| Sulfation | Cytosol | Sulfotransferases (SULTs) | Inactivation and solubilization of substrates. | nih.govnih.gov |
| Cellular Uptake | Plasma Membrane | Organic Anion-Transporting Polypeptides (OATPs) | Transport of sulfated conjugates from circulation into cells. | nih.govbioscientifica.comresearchgate.net |
| Desulfation | Endoplasmic Reticulum, Lysosomes | Steroid Sulfatase (STS), Arylsulfatases | Reactivation of sulfated molecules in specific compartments. | nih.govfrontiersin.org |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Cysteine |
| Methionine |
| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| C-alpha-formylglycine (FGly) |
Analytical Methodologies for Sulfonyloxydihydroxyphenylacetic Acid
Chromatographic Separation Techniques
Chromatography, particularly HPLC, is the primary method for separating sulfated metabolites from complex mixtures. nih.gov The inherent polarity imparted by the sulfate (B86663) group necessitates specialized approaches to achieve adequate retention and resolution. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) is a robust and widely available technique for the analysis of sulfated phenolic acids. mdpi.comnih.gov However, the highly polar nature of these compounds, conferred by the charged sulfate group, can lead to poor retention on conventional reversed-phase columns, resulting in chromatographic issues like peak fronting or tailing. nih.govmdpi.com To overcome these challenges, various stationary and mobile phases have been investigated.
A study comparing monolithic C18, C18 Polar, pentafluorophenyl, and ZICpHILIC stationary phases found that a pentafluorophenyl column provided robust separation for a range of sulfated phenolics. nih.govmdpi.comnih.gov The separation is highly dependent on the pH and buffer capacity of the mobile phase. mdpi.comnih.gov A developed method utilizing a pentafluorophenyl stationary phase with a gradient elution of methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer was shown to be effective and directly compatible with mass spectrometry (MS) detection due to the absence of non-volatile buffers like phosphate. mdpi.comnih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of related sulfated phenolic compounds.
Table 1: Comparative HPLC Methods for Sulfated Phenolic Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Pentafluorophenyl mdpi.com | Reversed-Phase C18 nih.gov | Hydrophilic Interaction (HILIC) nih.gov |
| Mobile Phase A | 10 mM Ammonium Acetate mdpi.com | Water with 0.1% Formic Acid nih.gov | Acetonitrile (B52724) with Formic Acid nih.gov |
| Mobile Phase B | Methanol mdpi.com | Acetonitrile with 0.1% Formic Acid nih.gov | Aqueous buffer with Formic Acid nih.gov |
| Elution Type | Gradient mdpi.com | Gradient nih.gov | Gradient nih.gov |
| Detection | Photodiode Array (PDA), MS-compatible mdpi.comnih.gov | UV, MS/MS nih.gov | Ion Trap Mass Analyzer nih.gov |
A significant challenge in the analysis of Sulfonyloxydihydroxyphenylacetic acid is the potential for the formation of regioisomers, where the sulfate group is attached at different positions on the dihydroxyphenyl ring. The enzymatic sulfation of parent phenols can produce a mixture of isomers; for instance, the sulfation of caffeic acid can yield both 3-O-sulfate and 4-O-sulfate forms. diva-portal.org
These regioisomers often exhibit very similar physicochemical properties, making their chromatographic separation difficult. It has been observed that isomers such as 3-hydroxyphenylacetic acid sulfate and 4-hydroxyphenylacetic acid sulfate can co-elute under certain HPLC-MS/MS conditions. cambridge.org Furthermore, mass spectrometry fragmentation patterns alone are often insufficient to distinguish between these positional isomers. nih.gov
Enzymatic hydrolysis studies using sulfatases have revealed that the rate of hydrolysis can differ significantly between regioisomers. diva-portal.org For example, arylsulfatase from Helix pomatia shows different activity towards 2-, 3-, and 4-hydroxyphenylacetic acid sulfates, with 2-hydroxyphenylacetic acid sulfate being particularly resistant to hydrolysis. diva-portal.org This enzymatic selectivity highlights the structural differences but also complicates quantification methods that rely on hydrolysis to measure total sulfated content.
Detection and Quantification Approaches
Following chromatographic separation, sensitive and specific detection methods are required for accurate quantification and characterization.
HPLC coupled with electrochemical detection (HPLC-ED) is a powerful technique for the analysis of electroactive compounds like catecholamines and their metabolites, including 3,4-dihydroxyphenylacetic acid (DOPAC), the non-sulfated precursor to this compound. nih.govthermofisher.comantecscientific.com This method offers exceptional sensitivity and specificity, with detection limits reported in the low picogram-per-milliliter range for catecholamines in plasma. tandfonline.com
The principle of electrochemical detection relies on the oxidation or reduction of the analyte at the surface of an electrode held at a specific potential. For catechol-containing compounds, this oxidation is readily achieved. The sensitivity of ECD can be up to 100 times higher than that of UV detection for these analytes. jasco-global.com This high sensitivity makes HPLC-ED particularly suitable for bioanalytical assays where concentrations are often very low, such as in plasma or urine. nih.govtandfonline.com Studies have successfully used HPLC-ED to measure both free and sulfated forms of DOPAC in rat plasma, suggesting its applicability for the direct analysis of this compound. nih.gov
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the definitive structural characterization of sulfated metabolites. mdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) MS, provides highly accurate mass measurements, enabling the confident determination of elemental formulas. nih.govnih.gov Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that provide structural information. nih.gov However, as noted, MS/MS may not always differentiate between regioisomers. nih.gov LC-MS/MS is a standard platform for both the identification and quantification of these metabolites in complex biological samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, particularly for novel compounds or for distinguishing isomers, 1D (¹H, ¹³C) and 2D NMR spectroscopy are the gold standard. mdpi.comnih.govresearchgate.net The chemical environment of a nucleus changes upon sulfation, leading to predictable shifts in the NMR spectrum. These "sulfation shifts" can be used to determine the precise location of the sulfate group on the aromatic ring. zenodo.org
Table 2: Diagnostic ¹H and ¹³C NMR Sulfation Shifts (ppm) for Flavonoids in DMSO-d₆ zenodo.org
| Aglycone | Sulfate Derivative | H-8 Shift | H-6' Shift | C-7 Shift | C-8 Shift | C-4' Shift |
|---|---|---|---|---|---|---|
| Luteolin | 7-sulfate | +0.58 | +0.04 | +4.7 | +3.6 | +0.4 |
| Luteolin | 3'-sulfate | +0.06 | +0.28 | +0.2 | 0 | +3.0 |
Sample Preparation and Matrix Considerations
The analysis of this compound in biological matrices like urine or plasma requires effective sample preparation to remove interfering substances and concentrate the analyte. biotage.com
Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and common method where a solvent like methanol or a reagent like trichloroacetic acid is added to a plasma or serum sample to precipitate proteins. bio-techne.comnih.gov This method was found to be effective for analyzing phenolic acids in serum, with good analyte recovery and minimal matrix effects. nih.gov
Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. nih.gov
Enzymatic Hydrolysis: To analyze the parent aglycone or to simplify analysis, samples can be treated with a sulfatase enzyme to cleave the sulfate ester bond. biotage.comnih.gov This is a common step, especially prior to GC-MS analysis. nih.gov
A major challenge in quantitative analysis, particularly with LC-MS, is the matrix effect . core.ac.uksigmaaldrich.com This phenomenon occurs when co-eluting components from the sample matrix (e.g., salts, lipids, other metabolites) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. core.ac.ukresearchgate.net This can significantly impact the accuracy and precision of the measurement. Strategies to mitigate matrix effects include sample dilution, thorough sample cleanup (e.g., via SPE), the use of matrix-matched calibration standards, or the use of stable isotope-labeled internal standards. core.ac.uk
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-methylpyrogallol |
| 2-methylpyrogallol-O-sulfate |
| 3,4-dihydroxyphenylacetic acid (DOPAC) |
| 3-chlorocatechol |
| 3-hydroxyphenylacetic acid sulfate |
| 4-hydroxybenzoic acid |
| 4-hydroxyphenylacetic acid sulfate |
| 4-methylcatechol |
| 4-methylgallic acid-3-O-sulfate |
| Acacetin |
| Acetonitrile |
| Acetylsalicylic acid |
| Atrazine |
| Benzocaine |
| Caffeic acid |
| Caffeic acid 4-sulfate |
| Catechol |
| Catechol sulfate |
| Cirsimaritin |
| Debrisoquin |
| Diuron |
| Dopamine (B1211576) |
| Epinephrine (B1671497) |
| Ferulic acid 4-sulfate |
| Formononetin |
| Gallic acid |
| Hesperidin |
| Homovanillic acid (HVA) |
| Hydroquinone |
| Hypoxanthine |
| Indole-3-acetic acid |
| Isoferulic acid 3-sulfate |
| Isoscutellarein |
| Kaempferol |
| Lidocaine |
| Luteolin |
| Mandelic acid sulfate |
| Metolachlor |
| Myricetin |
| Naringin |
| Norepinephrine |
| p-nitrophenyl sulfate |
| Phenylalanine |
| Phloroglucinol |
| Pipotiazine |
| Procaine |
| Pyrogallol sulfate |
| Quercetin |
| Rutin |
| Scutellarein-O-glucuronide |
| Sinapic acid |
| Syringic acid |
| Tricin-O-hexoside |
| Tryptophan |
| Tyrosine |
| Uric acid |
| Vanillic acid 4-sulfate |
| Vanillin (B372448) sulfate |
| Vanillylmandelic acid (VMA) |
Extraction and Purification from Biological Samples
The analysis of this compound from biological samples like plasma or urine requires effective sample pretreatment to remove interferences and concentrate the analyte. semanticscholar.orgmdpi.com The highly hydrophilic nature of this sulfated compound means that standard extraction procedures must be carefully optimized. semanticscholar.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.com
Protein Precipitation (PPT): This is often used as an initial cleanup step for plasma or serum samples. It involves adding a solvent like acetonitrile or methanol to precipitate larger protein molecules. While effective for removing proteins, this method may not be sufficiently selective and can result in significant matrix effects, often requiring further purification steps like SPE. semanticscholar.org
Liquid-Liquid Extraction (LLE): LLE is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases. For highly hydrophilic compounds like sulfated phenolic acids, LLE can be inefficient. semanticscholar.org To improve extraction efficiency, strategies such as modifying the sample pH or adding ion-pairing reagents are employed. These agents form a more hydrophobic complex with the charged sulfate group, facilitating its transfer into an organic solvent. semanticscholar.orgresearchgate.net
Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for the purification and concentration of analytes from complex biological fluids. mdpi.comlcms.cz The choice of sorbent is critical and depends on the analyte's chemical properties. For an acidic compound like this compound, several SPE strategies can be employed, including reversed-phase, ion-exchange, or mixed-mode sorbents. nih.gov For instance, a polymeric reversed-phase sorbent can yield purer sample extracts compared to other methods. nih.gov In ion-exchange SPE, an anion-exchange sorbent can be used to retain the negatively charged sulfate group, allowing for effective separation from neutral and basic matrix components. semanticscholar.org
Below is a table summarizing potential SPE strategies for the extraction of acidic compounds from biological matrices.
| Extraction Technique | Principle | Typical Sorbent/Solvent | Advantages | Considerations |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase. | Reversed-Phase: C18, Polymeric (e.g., Strata-X) Ion-Exchange: Strong Anion Exchange (SAX) Mixed-Mode: Reversed-Phase/Anion Exchange | High selectivity and recovery; can concentrate the analyte. lcms.cznih.gov | Method development can be complex; sorbent choice is critical. |
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. | Ethyl acetate, Dichloromethane (often with an ion-pairing reagent). lcms.cz | Simple and inexpensive. | Often inefficient for highly hydrophilic compounds; may require pH modification. semanticscholar.org |
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Acetonitrile, Methanol. | Fast and simple for initial sample cleanup. | Low selectivity; often requires a subsequent purification step. semanticscholar.org |
Enzymatic Hydrolysis for Total Precursor Analysis
In biological systems, xenobiotics and endogenous compounds are often present in both free and conjugated forms (e.g., sulfated or glucuronidated). mdpi.com To determine the total concentration of a compound, a hydrolysis step is necessary to cleave the conjugate bond, converting the metabolite back to its parent form for analysis. mdpi.com For sulfated compounds like this compound, enzymatic hydrolysis using an arylsulfatase is a common and effective method. diva-portal.org
The enzyme preparation from Helix pomatia is frequently used as it contains both arylsulfatase and β-glucuronidase activity, allowing for the cleavage of both sulfate and glucuronide conjugates. mdpi.comnih.gov However, the efficiency of this hydrolysis can be highly dependent on several factors, including the specific analyte, enzyme concentration, incubation time, pH, and temperature. nih.gov
Research on isomers of hydroxyphenylacetic acid sulfate provides valuable insight into the enzymatic hydrolysis process. diva-portal.org Studies have shown that the position of the sulfate group on the phenolic ring can significantly affect the rate of hydrolysis. For example, using an arylsulfatase from Helix pomatia, vanillin sulfate was completely hydrolyzed within 30 minutes, whereas 4-hydroxyphenylacetic acid sulfate and 3-hydroxyphenylacetic acid sulfate showed approximately 75% and 50% hydrolysis after 24 hours, respectively, under the same conditions. diva-portal.org The 2-hydroxyphenylacetic acid sulfate isomer showed even less significant hydrolysis, likely due to steric hindrance from the adjacent acetic acid group. diva-portal.org
Optimizing the reaction conditions is crucial for ensuring complete deconjugation. Increasing the enzyme concentration can lead to complete hydrolysis in a shorter time frame. diva-portal.org For instance, studies on triclocarban (B27905) N-glucuronide showed that complete hydrolysis was achieved within 4 hours when using 30 units of enzyme per microliter of urine, a significantly higher amount than used for other environmental phenols. nih.gov
The table below details typical conditions and findings related to the enzymatic hydrolysis of sulfated phenolic compounds.
| Compound | Enzyme Source | Incubation Conditions | Hydrolysis Efficiency | Reference |
| 4-hydroxyphenylacetic acid sulfate | Arylsulfatase (Helix pomatia) | 1 U enzyme, 24 h | ~75% hydrolyzed | diva-portal.org |
| 3-hydroxyphenylacetic acid sulfate | Arylsulfatase (Helix pomatia) | 1 U enzyme, 24 h | ~50% hydrolyzed | diva-portal.org |
| 2-hydroxyphenylacetic acid sulfate | Arylsulfatase (Helix pomatia) | 1 U enzyme, 24 h | No significant hydrolysis detected | diva-portal.org |
| Triclocarban (N-glucuronide) | Helix Pomatia H-1 | 30 U/μL urine, 37°C, 4 h | Complete hydrolysis | nih.gov |
| Steroids (Conjugated) | β-glucuronidase/arylsulfatase | 55°C, 3 h | Effective for deconjugation of steroids | mdpi.com |
These findings underscore the importance of tailored method development for the enzymatic hydrolysis step to ensure accurate quantification of the total amount of this compound in biological samples. nih.gov
Broader Research Implications and Future Directions
Role in Fundamental Biochemical Research
Research into Sulfonyloxydihydroxyphenylacetic acid provides a critical lens through which to examine fundamental biochemical processes, particularly those related to metabolic detoxification and the intricate pathways of endogenous compounds.
This compound is a product of Phase II metabolism, a critical pathway for the detoxification and excretion of various compounds. In this phase, a sulfo group is transferred from a donor molecule, most commonly 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. This process, known as sulfation or sulfonation, is catalyzed by a family of enzymes called sulfotransferases (SULTs). The addition of the highly polar sulfate (B86663) group increases the water solubility of the parent compound, in this case, DOPAC, facilitating its elimination from the body.
The formation of this compound is a prime example of how the body neutralizes potentially reactive molecules. DOPAC itself is a metabolite of the neurotransmitter dopamine (B1211576), and its efficient clearance is vital. caymanchem.comhealthmatters.io Sulfation represents a key detoxification route, preventing the accumulation of DOPAC and its potential conversion into more harmful substances. The sulfotransferase primarily responsible for the sulfation of dopamine and its metabolites, including DOPAC, is SULT1A3, also known as catecholamine sulfotransferase. nih.govnih.gov This enzyme plays a crucial role in the presystemic elimination of dietary catecholamines and the metabolism of circulating dopamine. nih.gov
The process of sulfation is not merely for detoxification; it also serves to terminate or attenuate the biological activity of many compounds. nih.gov By converting DOPAC to its sulfated form, the body effectively inactivates it. This modulation of active molecules is a fundamental aspect of maintaining homeostasis.
The presence and concentration of this compound in biological fluids can offer valuable insights into the activity of specific metabolic pathways. As a downstream product of dopamine metabolism, its levels can reflect the rate of dopamine turnover in various tissues. wikipedia.orgnih.gov Studies in rats have suggested that plasma levels of sulfated DOPAC may serve as a useful indicator of central dopamine function. nih.govnih.gov Specifically, research indicates that while free DOPAC in plasma likely originates from peripheral dopamine pools, sulfated DOPAC is predominantly derived from central dopaminergic neurons. nih.gov
The metabolic pathway leading to this compound begins with dopamine, which is first metabolized by monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH). Subsequently, DOPAC is sulfated by SULT1A3 to yield this compound. This compound, along with other metabolites like homovanillic acid (HVA), represents a major endpoint in the catabolism of dopamine. wikipedia.org
The study of such metabolic intermediates is crucial for understanding not only normal physiological processes but also pathological conditions. For instance, alterations in the levels of dopamine and its metabolites, including sulfated forms, are associated with several neurodegenerative diseases. nih.govnih.gov Therefore, monitoring compounds like this compound can provide biomarkers for disease states and help in understanding the underlying biochemical dysregulations.
Methodological Advancements in Sulfation Studies
The investigation of sulfated compounds like this compound has spurred the development of more sophisticated and sensitive methodologies for their synthesis and analysis.
The need for authentic standards for the identification and quantification of sulfated metabolites has driven the development of novel biosynthetic tools. Chemoenzymatic synthesis approaches have been explored for the production of sulfated phenolic acids. researchgate.net These methods often utilize sulfotransferases, which can offer high regioselectivity, meaning they preferentially add the sulfate group to a specific position on the molecule. For dihydroxyphenolic acids like DOPAC, enzymatic sulfation has been shown to favor the formation of 3-O-sulfates over 4-O-sulfates. researchgate.net
Bacterial aryl sulfotransferases have also emerged as valuable tools for the sulfation of bioactive compounds. researchgate.net These enzymes are independent of the often expensive and unstable sulfate donor PAPS, instead utilizing more readily available donors like p-nitrophenyl sulfate. researchgate.net Such advancements are crucial for producing the necessary quantities of sulfated metabolites for use as analytical standards in metabolic studies and for investigating their biological activities. The ability to generate specific sulfated isomers is particularly important, as different isomers can have distinct biological properties.
The analysis of sulfated metabolites in biological samples presents a significant challenge due to their low concentrations and the presence of complex mixtures of related compounds. This has necessitated the development of highly sensitive and selective analytical techniques. High-performance liquid chromatography (HPLC) coupled with electrochemical or fluorimetric detection has become a standard method for the measurement of catecholamines and their metabolites, including sulfated forms. nih.gov
More recently, the combination of HPLC with tandem mass spectrometry (LC-MS/MS) has provided even greater specificity and sensitivity. nih.govnih.govresearchgate.net This technique allows for the separation of complex mixtures, followed by the specific detection and fragmentation of ions, enabling the confident identification and quantification of compounds like this compound. The development of derivatization strategies, where a chemical tag is added to the analyte, has further improved the sensitivity of mass spectrometric detection for certain classes of molecules. researchgate.net These advanced analytical workflows are essential for accurately profiling the full spectrum of sulfated metabolites in biological systems and for understanding their physiological roles.
Theoretical Modeling and Computational Chemistry Applications
Theoretical modeling and computational chemistry are increasingly being applied to the study of sulfotransferase-substrate interactions, providing valuable insights that complement experimental approaches. Techniques like Comparative Molecular Field Analysis (CoMFA) have been used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models for phenolic substrates of human SULT1A3. nih.gov
These computational models correlate the steric and electronic properties of substrates with their binding affinity (represented by the Michaelis constant, Km) to the enzyme. nih.gov By building models based on a diverse set of substrates, including phenols, catechols, and catecholamines, researchers can predict the binding of new substrates and gain a deeper understanding of the factors that govern substrate recognition and binding at the active site of the enzyme. nih.gov Such predictive models are valuable tools in drug development and toxicology, as they can help to anticipate the metabolic fate of new chemical entities. These computational approaches, in conjunction with experimental data, provide a more complete picture of the molecular determinants of sulfation.
In Silico Predictions of Sulfation Sites and Enzyme Interactions
The biotransformation of 3,4-dihydroxyphenylacetic acid (DOPAC), a primary metabolite of dopamine, into this compound is a critical metabolic pathway mediated by sulfotransferase (SULT) enzymes. wikipedia.orgacs.org Given that DOPAC possesses two hydroxyl groups on its phenyl ring, predicting the specific site of sulfation (regioselectivity) is crucial for understanding its subsequent biological activity and disposition. nih.gov In silico computational methods offer a powerful, high-throughput approach to predict these interactions and identify the most probable sulfation sites without the need for extensive experimental analysis. nih.govcreative-proteomics.com
Understanding the regioselectivity of SULT enzymes is vital, as the position of the sulfate conjugate can dramatically alter the pharmacological and toxicological properties of the resulting metabolite. nih.gov Computational tools, including molecular docking and pharmacophore modeling, are employed to simulate the binding of 3,4-dihydroxyphenylacetic acid within the active site of various SULT isoforms, such as SULT1A1 and SULT1A3. nih.govnih.gov These models help identify the key amino acid residues that form hydrogen bonds and other interactions with the substrate, thereby stabilizing a specific orientation that favors sulfation at one hydroxyl group over the other. semanticscholar.org For instance, SULT1A3 is known to have a high affinity for dopamine and other catecholamines, suggesting it plays a significant role in the sulfation of the dopamine metabolite DOPAC. semanticscholar.orgnih.gov
In silico models analyze various parameters to predict the likelihood of a reaction at a specific site. These include the distance and geometry between the sulfuryl group of the cofactor (PAPS) and the substrate's hydroxyl groups, the binding energy of the substrate in different poses, and the electrostatic and steric compatibility with the active site. nih.gov By comparing these predictive metrics for the different hydroxyl positions on 3,4-dihydroxyphenylacetic acid, researchers can hypothesize the major sulfated metabolite formed in vivo. This predictive understanding is essential for advancing drug development and toxicology, as it helps to identify potential metabolic pathways and active metabolites early in the research process. nih.gov
| Parameter | Description | Predicted Outcome for Favorable Sulfation |
|---|---|---|
| Binding Affinity (kcal/mol) | The calculated free energy of binding for the substrate within the enzyme's active site. | Lower (more negative) values indicate a more stable interaction. |
| Docking Score | A score from docking algorithms that ranks the best-fitting orientation (pose) of the substrate. | Higher scores typically indicate a more favorable binding pose. |
| Key Amino Acid Interactions | Identification of specific residues (e.g., Phe24, Phe81, Phe142 in SULT1A3) that interact with the substrate. semanticscholar.org | Formation of stable hydrogen bonds and hydrophobic interactions with a specific hydroxyl group. |
| Sulfation Site Distance | The distance between the sulfur of the PAPS cofactor and the oxygen of the substrate's hydroxyl group. | Optimal distance (typically 3-4 Å) for efficient sulfuryl group transfer. |
| Regioselectivity Score | A comparative score predicting the likelihood of sulfation at one position versus another. | A significantly higher score for one hydroxyl group (e.g., at C4 vs. C3) suggests it is the preferred site. |
Molecular Dynamics Simulations of Sulfotransferase-Substrate Binding
While in silico docking provides a static snapshot of substrate binding, molecular dynamics (MD) simulations offer a more profound understanding by modeling the dynamic nature of the enzyme-substrate interaction over time. nih.govnih.gov MD simulations are computational methods used to analyze the physical movements of atoms and molecules, providing critical insights into the conformational flexibility of sulfotransferase enzymes and the process of substrate recognition and binding. mdpi.commdpi.com These simulations are instrumental in elucidating the precise mechanism by which 3,4-dihydroxyphenylacetic acid binds to SULT enzymes prior to its conversion to this compound.
MD simulations of SULT1A1 and SULT1A3 have revealed that these enzymes are not rigid structures; they possess flexible loops that surround the active site. nih.govmdpi.com These loops can change conformation to accommodate substrates of different sizes and shapes. nih.govresearchgate.net A typical MD simulation involves placing the docked 3,4-dihydroxyphenylacetic acid and the cofactor PAPS within the SULT active site in a simulated aqueous environment. The system's trajectory is then calculated over nanoseconds, revealing how the protein and substrate adapt to one another. nih.gov
Through these simulations, researchers can observe the stability of key interactions, such as hydrogen bonds, and calculate the binding free energy with greater accuracy using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). mdpi.commdpi.com Studies on SULT1A3, the primary enzyme for dopamine sulfation, show that its active site is highly flexible, which is crucial for its substrate selectivity. nih.govmdpi.com MD simulations can pinpoint specific amino acid residues that are critical for orienting 3,4-dihydroxyphenylacetic acid correctly for an efficient reaction. This detailed knowledge of the dynamic binding process is invaluable for designing specific inhibitors or for predicting how genetic variations (polymorphisms) in SULT enzymes might affect the metabolism of dopamine and its derivatives. mdpi.com
| Simulation Aspect | Description | Potential Insights |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein's backbone atoms from their initial position over time. | Indicates the stability of the enzyme-substrate complex. Low RMSD suggests a stable binding mode. nih.gov |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues. | Highlights flexible regions, such as active site loops, that are involved in substrate binding and recognition. mdpi.com |
| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding between the enzyme and the substrate. | Provides a quantitative measure of binding affinity and can compare the stability of different binding poses. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds between the substrate and enzyme. | Identifies critical residues responsible for anchoring the substrate in a specific orientation for sulfation. |
| Conformational Changes | Analysis of changes in the enzyme's secondary and tertiary structure upon substrate binding. | Reveals induced-fit mechanisms where the enzyme adapts its shape to accommodate the substrate. nih.gov |
Q & A
Q. How should researchers design experiments to assess environmental interactions of this compound?
- Methodological Answer : Conduct microcosm studies simulating soil/water systems. Quantify biodegradation using ¹⁴C-labeled compound and monitor metabolites via high-resolution mass spectrometry (HRMS). Assess ecotoxicity using Daphnia magna or Vibrio fischeri bioassays. Statistical analysis must include ANOVA with post-hoc Tukey tests to distinguish abiotic vs. microbial degradation .
Q. What are the best practices for validating this compound’s role as a biomarker in disease models?
- Methodological Answer : Perform longitudinal cohort studies with matched controls. Use multivariate regression to adjust for confounders (e.g., age, diet). Validate specificity via ROC curve analysis and cross-correlate with established biomarkers (e.g., homovanillic acid). Ensure reproducibility by repeating assays across multiple batches and laboratories .
Data Analysis & Reproducibility
Q. How to address batch-to-batch variability in this compound quantification?
- Methodological Answer : Implement a quality control (QC) sample in each analytical run. Use nested ANOVA to partition variance into within-batch and between-batch components. Apply normalization algorithms (e.g., median fold change) or mixed-effects models to adjust for technical variability .
Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For non-monotonic responses, apply model selection criteria (AIC/BIC) to compare linear vs. biphasic fits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
